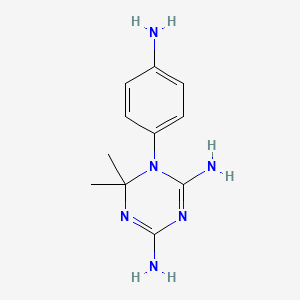
1,3,5-Triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-dihydro-6,6-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-dihydro-6,6-dimethyl- is a heterocyclic organic compound. It is part of the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science. This compound is characterized by its triazine ring, which is a six-membered ring containing three nitrogen atoms at alternating positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-dihydro-6,6-dimethyl- typically involves the reaction of cyanuric chloride with appropriate amines. One common method involves the following steps:
Starting Material: Cyanuric chloride is used as the starting material.
Reaction with Amines: The cyanuric chloride undergoes nucleophilic substitution reactions with amines. For instance, the reaction with 4-aminophenylamine and other amines under controlled conditions.
Reaction Conditions: The reactions are typically carried out in solvents like dichloromethane or 1,4-dioxane, often under reflux conditions to ensure complete substitution.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes but with optimizations for yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance efficiency and reduce reaction times .
化学反応の分析
Types of Reactions
1,3,5-Triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-dihydro-6,6-dimethyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The triazine ring can undergo nucleophilic substitution reactions where chlorine atoms are replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Condensation Reactions: The amino groups can react with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Reagents: Common reagents include cyanuric chloride, various amines, and solvents like dichloromethane.
Major Products
The major products of these reactions are typically substituted triazines, which can be further functionalized for specific applications in materials science and pharmaceuticals .
科学的研究の応用
1,3,5-Triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-dihydro-6,6-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and dendrimers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug design, particularly in the development of antitumor and antiviral drugs.
Industry: Utilized in the production of herbicides, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-dihydro-6,6-dimethyl- involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis.
Pathways Involved: The pathways affected by this compound include those related to cell division and apoptosis, making it a potential candidate for anticancer therapies.
類似化合物との比較
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-s-triazine: Used clinically for its antitumor effects.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.
Uniqueness
1,3,5-Triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-dihydro-6,6-dimethyl- stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity
特性
CAS番号 |
87871-35-0 |
|---|---|
分子式 |
C11H16N6 |
分子量 |
232.29 g/mol |
IUPAC名 |
1-(4-aminophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H16N6/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8/h3-6H,12H2,1-2H3,(H4,13,14,15,16) |
InChIキー |
CGEKZTOBRNCTIQ-UHFFFAOYSA-N |
正規SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)N)N)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


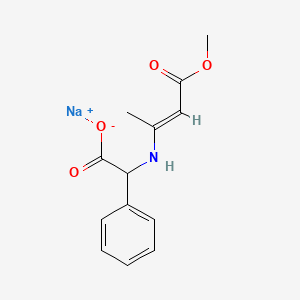
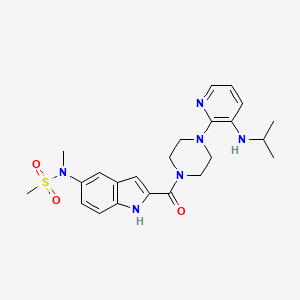
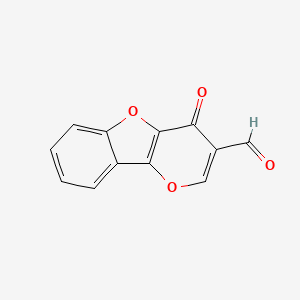

![5,11-Dimethyl-4,10-dihydro-3h-pyrido[3,4-b]carbazole](/img/structure/B12794947.png)
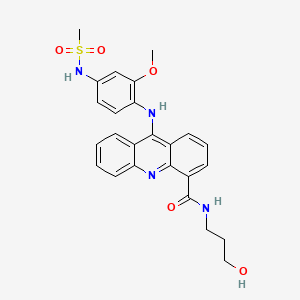
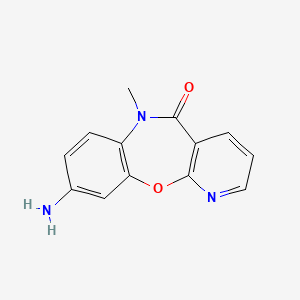
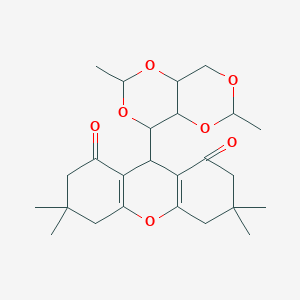
![11-[(2-Hydroxyethyl)sulfanyl]undecanoic acid](/img/structure/B12794966.png)
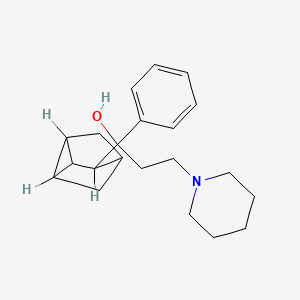
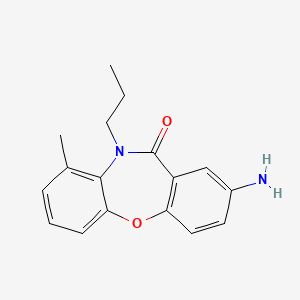
![Diethyl 2-acetamido-2-[(5-chloro-1-benzothiophen-3-yl)methyl]propanedioate](/img/structure/B12794977.png)


